molecular formula C10H14F3N3O2 B6794429 N-(1-methyl-3-oxopyrazolidin-4-yl)-1-(trifluoromethyl)cyclobutane-1-carboxamide

N-(1-methyl-3-oxopyrazolidin-4-yl)-1-(trifluoromethyl)cyclobutane-1-carboxamide

Cat. No.: B6794429
M. Wt: 265.23 g/mol
InChI Key: LCBSTMKVYAYUMJ-UHFFFAOYSA-N
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Description

N-(1-methyl-3-oxopyrazolidin-4-yl)-1-(trifluoromethyl)cyclobutane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazolidinone ring, a trifluoromethyl group, and a cyclobutane carboxamide moiety

Properties

IUPAC Name

N-(1-methyl-3-oxopyrazolidin-4-yl)-1-(trifluoromethyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O2/c1-16-5-6(7(17)15-16)14-8(18)9(3-2-4-9)10(11,12)13/h6H,2-5H2,1H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBSTMKVYAYUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(=O)N1)NC(=O)C2(CCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-3-oxopyrazolidin-4-yl)-1-(trifluoromethyl)cyclobutane-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazolidinone Ring: The pyrazolidinone ring can be synthesized through the reaction of a hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclobutane Carboxamide Formation: The cyclobutane ring can be constructed through cycloaddition reactions, such as [2+2] cycloaddition of alkenes. The carboxamide group is then introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolidinone ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1-methyl-3-oxopyrazolidin-4-yl)-1-(trifluoromethyl)cyclobutane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its potential as an enzyme inhibitor or substrate.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(1-methyl-3-oxopyrazolidin-4-yl)-1-(trifluoromethyl)cyclobutane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrazolidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-3-oxopyrazolidin-4-yl)-1-(difluoromethyl)cyclobutane-1-carboxamide
  • N-(1-methyl-3-oxopyrazolidin-4-yl)-1-(trifluoromethyl)cyclopentane-1-carboxamide

Uniqueness

Compared to similar compounds, N-(1-methyl-3-oxopyrazolidin-4-yl)-1-(trifluoromethyl)cyclobutane-1-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The cyclobutane ring also imparts rigidity to the molecule, potentially affecting its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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